Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)-

Description

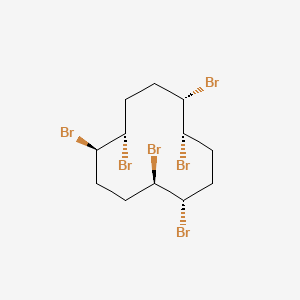

Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- (CAS 169102-57-2) is a stereoisomer of hexabromocyclododecane (HBCD), a brominated flame retardant (BFR) widely used in polystyrene foams, textiles, and electronics . HBCDs consist of 16 possible stereoisomers due to their cyclododecane backbone with six bromine substituents arranged in varying configurations . This specific isomer is part of the gamma-HBCD subgroup, which dominates technical HBCD mixtures (70–95%) due to its superior thermal stability and flame-retardant efficacy .

Key properties include:

Structure

3D Structure

Properties

CAS No. |

169102-57-2 |

|---|---|

Molecular Formula |

C12H18Br6 |

Molecular Weight |

641.7 g/mol |

IUPAC Name |

(1R,2S,5S,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m0/s1 |

InChI Key |

DEIGXXQKDWULML-IQMQYZSSSA-N |

Isomeric SMILES |

C1C[C@H]([C@H](CC[C@@H]([C@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Reaction

- The bromination is carried out in a glass-lined reactor equipped with agitation and external recirculation to ensure homogeneity.

- The reactor is charged with the solvent (e.g., ethanol) and heated to approximately 50 °C.

- Bromine and CDT are fed continuously into the reactor at controlled rates (e.g., bromine at ~90 kg/h and CDT at ~30 kg/h in a 500 L reactor).

- The reaction proceeds for about 1.25 hours, maintaining temperature within ±2 °C.

- The bromination converts the three double bonds of CDT into six bromine atoms, yielding hexabromocyclododecane.

Neutralization and Purification

- After bromination, the reaction mixture is cooled to about 40 °C.

- Gaseous ammonia is introduced to neutralize residual HBr, forming solid ammonium bromide.

- The pH is monitored and ammonia feed is stopped when pH reaches 6–7.

- The mixture is then filtered to separate the solid HBCD product and ammonium bromide.

- The mother liquor (solvent) is recycled back to the reactor with fresh solvent added to compensate for losses, enabling high solvent and bromine utilization efficiency.

Product Characteristics

- The product has a melting point above 178 °C.

- Bromide ion content is kept below 0.05% to ensure purity.

- The final HBCD is a colorless to off-white crystalline solid, suitable for use as a flame retardant without imparting color to plastics.

Alternative Preparation Approaches

Tri-polymerization of Butadiene to CDT

- CDT precursor can be synthesized by tri-polymerization of butadiene using catalysts such as butyl titanate and diethyl aluminum chloride in benzene at temperatures below 55 °C.

- This method yields trans, trans, cis-cyclododecatriene, which is then brominated as described above.

Use of Aluminum Chloride Catalyst

- Another method involves adding aluminum trichloride as a catalyst to a mixture of cyclododecatriene and ethanol.

- Bromine is added slowly at 25–30 °C over 2 hours, followed by stirring at room temperature for 5 hours.

- The product is filtered and washed with ethanol and sodium bicarbonate solution to remove impurities.

- This method achieves yields around 86%.

Solvent Modifications

- Addition of halogenated hydrocarbons to the ethanol solvent can inhibit resinous by-product formation, improving product purity and yield.

Process Parameters and Yields

| Parameter | Typical Value / Range | Notes |

|---|---|---|

| Solvent | Ethanol, n-propanol, n-butanol | Polar, lower alcohol preferred |

| Reaction temperature | 40–60 °C | Elevated temperature improves reaction rate |

| Bromine feed rate | ~90 kg/h (in 500 L reactor) | Controlled to maintain free bromine presence |

| CDT feed rate | ~30 kg/h (in 500 L reactor) | Stoichiometric for hexabromination |

| Reaction time | ~1.25 hours | Sufficient for complete bromination |

| Neutralization agent | Gaseous NH3 | Removes HBr as NH4Br |

| pH after neutralization | 6–7 | Ensures removal of acidic impurities |

| Product melting point | >178 °C | Indicator of purity |

| Bromide ion content | <0.05% | Low impurity level |

| Yield | 86–91% | High yield with optimized conditions |

Research Findings and Industrial Significance

- The anhydrous bromination process in polar solvents at elevated temperatures allows for high throughput and minimal solvent/bromine loss.

- Continuous recycling of solvent and mother liquor enhances economic efficiency.

- Neutralization with ammonia in situ prevents corrosion and contamination issues.

- The process yields a high-purity HBCD product with consistent physical properties, critical for its application as a flame retardant in plastics such as polystyrene.

- Attempts at continuous processes without these controls have led to fouling and plugging, highlighting the importance of the described method.

Summary Table of Preparation Methods

| Method | Solvent | Catalyst/Neutralizer | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Anhydrous bromination (patent) | Ethanol (polar) | Gaseous NH3 | 40–60 | 91 | Continuous recycle, high purity |

| Aluminum chloride catalysis | Ethanol | AlCl3, NaHCO3 wash | 15–30 | 86 | Longer reaction, washing step required |

| Tri-polymerization + bromination | Benzene (for CDT) + Ethanol (bromination) | Butyl titanate, diethyl aluminum chloride | <55 (CDT synthesis), 15–25 (bromination) | ~90 (overall) | Two-step process, precursor synthesis needed |

Chemical Reactions Analysis

Types of Reactions

Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form less brominated derivatives.

Oxidation Reactions: It can undergo oxidation to form cyclododecanone derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Cyclododecane derivatives with different functional groups.

Reduction: Partially brominated cyclododecane.

Oxidation: Cyclododecanone and its derivatives.

Scientific Research Applications

Chemical Identity and Properties

- Chemical Formula : C₁₂H₁₈Br₆

- CAS Number : 25637-99-4

- Molecular Weight : 543.8 g/mol

HBCD is primarily used as a flame retardant in various materials due to its effectiveness in reducing flammability.

Flame Retardant Properties

HBCD is extensively utilized in the production of polystyrene foam insulation and textiles. Its flame-retardant properties are crucial for enhancing fire safety in construction materials and consumer products .

Toxicological Studies

Research has shown that HBCD can affect multiple biological systems. Key findings include:

- Neurodevelopmental Effects : Studies indicate that exposure to HBCD can lead to neurodevelopmental issues in mammals, particularly affecting behavior and cognitive functions .

- Endocrine Disruption : HBCD has been linked to alterations in thyroid hormone levels and reproductive health. In animal studies, it was observed to cause changes in liver weight and thyroid function .

| Study Type | Findings | NOAEL (mg/kg bw/d) |

|---|---|---|

| Reproductive Toxicity | Decreased fertility index | 10.2 |

| Neurodevelopment | Behavioral changes in offspring | 0.9 |

| Liver Toxicity | Increased liver weight | 10 |

Environmental Impact Studies

Research on the environmental persistence of HBCD has revealed its bioaccumulation in aquatic organisms. It has been detected at concerning levels in fish and sediment samples . The compound poses risks not only to wildlife but also to human health through the food chain.

Case Study 1: Neurodevelopmental Impact on Mice

A study conducted by Eriksson et al. (2002) demonstrated that neonatal mice exposed to HBCD exhibited significant neurotoxic effects, including altered spontaneous behavior and impaired learning abilities .

Case Study 2: Thyroid Hormone Disruption

Research published by van der Ven et al. (2009) highlighted that HBCD exposure resulted in increased thyroid weights and changes in hormone levels among rats. These findings underscore the potential risks associated with HBCD exposure during critical developmental periods .

Regulatory Status

Due to its potential health risks and environmental persistence, regulatory bodies are increasingly scrutinizing the use of HBCD. The European Commission has initiated risk assessments to evaluate its impact on human health and ecosystems .

Mechanism of Action

The mechanism of action of Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form strong bonds with other molecules, leading to the formation of stable complexes. This property is exploited in its use as a flame retardant, where it helps to inhibit the combustion process by forming a protective layer on the material .

Comparison with Similar Compounds

Table 1: Key Differences Among HBCD Stereoisomers

Key Findings :

- Gamma-HBCD exhibits greater environmental persistence and bioaccumulation due to its higher lipophilicity .

- Alpha-HBCD is more prevalent in biological tissues despite lower thermal stability, suggesting metabolic or environmental isomerization .

- Regulatory actions often target all HBCD isomers collectively, but specific stereoisomers like (1R,2S,5S,6S,9S,10R)- face stricter scrutiny in automotive and electronics sectors .

Comparison with Other Brominated Flame Retardants (BFRs)

HBCDs are compared to structurally similar BFRs, such as decabromobiphenyl (Deca-BDE) and tetrabromobenzoates.

Table 2: Comparative Analysis with Other BFRs

Key Findings :

- HBCDs have lower molecular weight but higher density compared to Deca-BDE, enhancing their mobility in aquatic systems .

- EH-TBB is less persistent but more acutely toxic, reflecting trade-offs between regulatory phase-outs and replacement chemistries .

- All three compounds are prioritized under global treaties (e.g., Stockholm Convention) due to persistence, bioaccumulation, and toxicity (PBT) profiles .

Production and Regulatory Landscape

Biological Activity

Cyclododecane, 1,2,5,6,9,10-hexabromo-, commonly referred to as hexabromocyclododecane (HBCD), is a brominated flame retardant with significant environmental and biological implications. This compound has been widely studied due to its complex structure and the potential risks it poses to human health and ecosystems. This article delves into its biological activity, summarizing key findings from various studies.

- Molecular Formula : C₁₂H₁₈Br₆

- Molecular Weight : 641.70 g/mol

- Density : 2.1 ± 0.1 g/cm³

- Melting Point : 173-177 °C

- Boiling Point : 505.2 ± 50 °C

Biological Activity Overview

HBCD exhibits a range of biological activities that can impact both human health and the environment. The following sections summarize its effects based on various studies.

Toxicological Effects

- Acute Toxicity : HBCD has low acute oral, dermal, and inhalation toxicity. It is not classified as an eye or skin irritant in animal studies .

-

Repeated Dose Toxicity :

- In repeated dose studies on rats, HBCD caused significant increases in liver weights (up to 48% in females) at high doses .

- Histopathological changes were minimal but indicated possible enzyme induction as a response to exposure.

- Thyroid effects were noted with increased thyroid weights and decreased serum thyroid hormone levels .

-

Reproductive Toxicity :

- HBCD did not show marked adverse effects on fertility parameters in rats during two-generation reproductive studies . However, reduced primordial follicles were noted in mid- and high-dose females.

- In a one-generation study, effects included decreased testes weight and delayed vaginal opening in female pups .

- Endocrine Disruption :

- Neurodevelopmental Effects :

Environmental Impact

HBCD is persistent in the environment and has been detected in various ecological compartments including soil, water, and biota. Its bioaccumulation potential raises concerns regarding long-term ecological effects.

Case Studies

- A study by Ritchie et al. (2015) highlighted the uptake and distribution of HBCD isomers in diet-exposed mice, demonstrating the compound's persistence and metabolic transformation within biological systems .

- Research conducted by Palace et al. (2008) indicated thyroid system effects in fish exposed to HBCD, reinforcing concerns about its endocrine-disrupting capabilities across species .

Summary of Toxicological Findings

Q & A

How can researchers determine the stereoisomeric composition of technical HBCDD mixtures, and what methodological challenges arise in distinguishing diastereomers?

Answer:

Technical HBCDD consists of α-, β-, and γ-diastereomers, with γ-HBCDD typically comprising 70–95% of commercial mixtures . To resolve stereoisomers:

- Chiral Chromatography : Use enantioselective columns (e.g., Chirasil-Dex) coupled with GC-MS or LC-MS/MS to separate diastereomers. Calibrate with pure isomer standards, which may require synthesis via bromination of cis,trans,trans-cyclododecatriene (CDT) .

- NMR Spectroscopy : Employ -NMR to identify stereochemical configurations, particularly for distinguishing meso forms from enantiomers .

Challenges : - Commercial standards for minor isomers (e.g., δ-HBCDD) are scarce.

- Co-elution of α- and β-isomers in non-optimized GC conditions can lead to quantification errors .

What experimental designs are recommended for assessing environmental persistence and bioaccumulation of specific HBCDD diastereomers?

Answer:

- Isomer-Specific Partitioning Studies : Measure Henry’s Law constants ( at 25°C) and octanol-water partition coefficients () for individual diastereomers to model environmental distribution .

- Bioaccumulation Assays : Use lipid-rich models (e.g., zebrafish embryos or in vitro adipocyte cultures) to compare uptake rates. Gamma-HBCDD shows higher bioaccumulation potential due to its lipophilicity .

- Field Sampling : Analyze marine mammal blubber (e.g., UK populations) using Soxhlet extraction and GC-ECD, noting that γ-HBCDD dominates in biotic matrices but may isomerize to α-forms under thermal stress .

How can researchers resolve contradictions in reported half-lives and degradation pathways of HBCDD isomers across studies?

Answer:

- Controlled Photolysis Experiments : Expose purified isomers to UV light (254–365 nm) in solvent systems (e.g., methanol/water) and monitor debromination products via HRMS. Gamma-HBCDD degrades faster than α- or β-forms due to steric effects .

- Interlaboratory Comparisons : Standardize test conditions (temperature, pH, microbial consortia) to minimize variability. For example, aerobic soil degradation rates vary significantly with microbial activity .

- Meta-Analysis Tools : Apply computational models (e.g., EPI Suite) to reconcile discrepancies in environmental persistence data, adjusting for isomer-specific properties .

What advanced analytical techniques are optimal for quantifying HBCDD isomers in complex polymer matrices, such as polystyrene insulation?

Answer:

- Sample Preparation : Use pressurized liquid extraction (PLE) with toluene at 150°C to isolate HBCDD from polymers, followed by clean-up via silica gel chromatography .

- GC-MS Parameters : Optimize with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film), splitless injection, and electron capture negative ionization (ECNI). Monitor m/z 79/81 () and m/z 158/160 () for isomer identification .

- Quality Control : Spike samples with -labeled HBCDD to correct for matrix effects and ionization suppression .

How should researchers design studies to evaluate the neurotoxic effects of HBCDD diastereomers in model organisms?

Answer:

- In Vivo Models : Expose zebrafish larvae (96-hpf) to 0.1–10 µg/L of individual isomers and assess locomotor activity via video tracking. Gamma-HBCDD disrupts thyroid hormone signaling at lower concentrations than α-HBCDD .

- Omics Approaches : Perform RNA-seq on exposed organisms to identify isomer-specific gene expression changes (e.g., CYP450 enzymes, neurodevelopmental markers) .

- Dose-Response Curves : Account for stereochemical stability; isomerization during exposure may require LC-MS/MS verification of dosing solutions .

What methodologies address the sublimation kinetics of cyclododecane-based temporary coatings in conservation science?

Answer:

- Sublimation Rate Studies : Apply cyclododecane via melt (70–80°C) or solvent (petroleum ether) to porous substrates. Monitor mass loss gravimetrically under controlled humidity (30–60% RH) and temperature (20–25°C) .

- Cryo-SEM Imaging : Characterize coating morphology; solvent-delivered cyclododecane forms homogeneous films, while melt applications create crystalline layers with slower sublimation rates .

- Field Trials : Test on archaeological ceramics during desalination, noting that 24–48 hours of air drying post-application minimizes resin embedding artifacts .

Notes

- Stereochemical Complexity : The compound’s 16 theoretical stereoisomers necessitate rigorous chiral separation techniques for accurate risk assessment .

- Regulatory Context : Listed under the Stockholm Convention (Annex A) due to persistence and bioaccumulation; isomer-specific regulation is emerging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.